Benzyl(2-methylpropoxy)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Thermostabilizers for Polypropylene : A study detailed the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines through the interaction of specific methylcyclohexynylisopropyl-4-methylphenols and aminoethylnonylimidazoline. The process involves purifying aminocompounds from cycloalkylphenol by transferring them into hydrochloride salt and isolating free amine compounds. The products were tested as thermostabilizers for polypropylene, highlighting their potential application in enhancing the thermal stability of materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Metabolic Activation of Mutagenic Heterocyclic Amines : Research into the metabolic activation of heterocyclic aromatic amines from protein pyrolysates showed the transformation of these compounds into mutagens acting on bacterial cells. This process involves N-hydroxylation, facilitated by forms of cytochrome P-450, underlining the complex biochemical interactions and potential risks associated with certain chemical compounds (Kato, 1986).
C-H Amination with Alkylamines : A palladium-catalyzed intermolecular C-H amination process using secondary amines demonstrates a novel method for the convergent synthesis of tertiary and secondary arylalkyl amines. This highlights the compound's role in facilitating complex chemical reactions, potentially useful in synthesizing a wide range of chemical products (Yoo et al., 2011).
Material Science and Corrosion Inhibition
Corrosion Inhibitors for Mild Steel : A study on amine derivative compounds as corrosion inhibitors for mild steel in an acidic medium suggests that these compounds, including those related to Benzyl(2-methylpropoxy)amine hydrochloride, can effectively protect metals against corrosion. This has implications for their use in industrial applications where corrosion resistance is critical (Boughoues et al., 2020).
Inhibition of Aluminum Corrosion : Schiff bases related to Benzyl(2-methylpropoxy)amine hydrochloride have been studied for their effect on the corrosion of aluminum in hydrochloric acid solution. Findings indicate these compounds serve as effective corrosion inhibitors, potentially useful in protecting aluminum surfaces in corrosive environments (Ashassi-Sorkhabi et al., 2006).
properties
IUPAC Name |
N-(2-methylpropoxy)-1-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(2)9-13-12-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAUFUFBKYYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CONCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(2-methylpropoxy)amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.